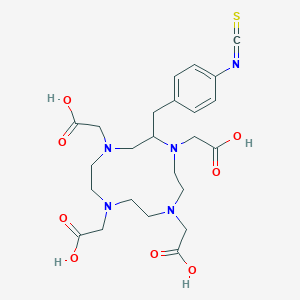

(p-SCN-Bn)-dota

Descripción general

Descripción

Aplicaciones Científicas De Investigación

p-SCN-Bn-DOTA tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente quelante para iones metálicos en diversas técnicas analíticas.

Biología: Se emplea en el etiquetado de biomoléculas para fines de imagenología y terapéuticos.

Medicina: Se utiliza en el desarrollo de radiofármacos para la imagenología diagnóstica (por ejemplo, PET y SPECT) y la radioterapia dirigida

Industria: Se utiliza en la producción de compuestos radiactivos para aplicaciones de investigación y clínicas.

Mecanismo De Acción

El mecanismo de acción de p-SCN-Bn-DOTA involucra su capacidad para quelar iones metálicos y formar complejos estables. El grupo isotiocianato reacciona con grupos amino en anticuerpos u otras biomoléculas, formando enlaces de tiourea. Esto permite que el compuesto enlace radionucleidos a moléculas de direccionamiento, lo que permite la entrega precisa de isótopos radiactivos a objetivos biológicos específicos .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de p-SCN-Bn-DOTA típicamente involucra la reacción de ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético (DOTA) con cloruro de 4-isotiocianato bencilo. La reacción se lleva a cabo en un solvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas . El grupo isotiocianato es altamente reactivo y puede formar enlaces de tiourea estables con grupos amino en anticuerpos u otras biomoléculas .

Métodos de Producción Industrial

En entornos industriales, la producción de p-SCN-Bn-DOTA implica la síntesis a gran escala utilizando reactores automatizados para garantizar la consistencia y la pureza. Las condiciones de reacción se controlan cuidadosamente para optimizar el rendimiento y minimizar las impurezas. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y se caracteriza mediante espectroscopia de resonancia magnética nuclear (RMN) y espectrometría de masas .

Análisis De Reacciones Químicas

Tipos de Reacciones

p-SCN-Bn-DOTA experimenta varios tipos de reacciones químicas, incluyendo:

Reactivos y Condiciones Comunes

Sustitución: La reacción con aminas generalmente se realiza en solventes orgánicos como DMSO a temperaturas moderadas.

Productos Principales

Los principales productos de estas reacciones son complejos de quelato metálico y conjugados unidos a tiourea con biomoléculas .

Comparación Con Compuestos Similares

Compuestos Similares

p-SCN-Bn-NOTA: Otro agente quelante bifuncional con aplicaciones similares pero diferentes propiedades de quelación.

DOTA-NHS-éster: Se utiliza para propósitos similares pero con un grupo reactivo diferente.

Maleimido-mono-amida-DOTA: Otra variante utilizada para la conjugación con grupos tiol.

Singularidad

p-SCN-Bn-DOTA es único debido a su alta estabilidad y versatilidad en la formación de complejos con una amplia gama de iones metálicos. Su grupo isotiocianato proporciona un sitio altamente reactivo para la conjugación con biomoléculas, lo que lo hace particularmente valioso para aplicaciones radiofarmacéuticas .

Propiedades

IUPAC Name |

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDOPJKHABYSVIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435844 | |

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127985-74-4 | |

| Record name | (p-SCN-Bn)-dota | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (P-SCN-BN)-DOTA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (p-SCN-Bn)-DOTA?

A1: The molecular formula of this compound is C22H31N5O8S, and its molecular weight is 513.57 g/mol.

Q2: Are there any spectroscopic techniques used to characterize this compound conjugates?

A2: Yes, researchers commonly employ Fourier Transform Infrared (FT-IR) spectroscopy and Raman spectroscopy (RS) to characterize this compound conjugates, particularly to understand their secondary structure and assess stability []. Additionally, Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is used to determine the number of this compound molecules attached to a protein [, ].

Q3: How stable is this compound under different conditions?

A3: this compound conjugates exhibit high stability in human serum, 0.9% NaCl solution, and when stored lyophilized []. This stability is crucial for ensuring consistent radiolabeling and predictable in vivo behavior of radiopharmaceuticals.

Q4: Why is this compound a preferred chelator in radiopharmaceutical development?

A4: this compound exhibits a high affinity for various radiometals, including 64Cu, 177Lu, and 90Y. This allows for the creation of stable radioimmunoconjugates (RICs) with desirable pharmacokinetic properties for both diagnostic imaging and therapeutic applications [, ].

Q5: What types of biomolecules are typically conjugated to this compound?

A5: this compound is frequently conjugated to monoclonal antibodies (mAbs), peptides, and other targeting moieties, like nanobodies, to create targeted radiopharmaceuticals [, , ]. The choice of biomolecule depends on the specific target and desired application.

Q6: Can you provide specific examples of how this compound has been utilized in pre-clinical research?

A6: this compound has been employed in numerous pre-clinical studies:

- Pancreatic Cancer: Researchers used this compound to create [64Cu]Cu-NOTA-anti-PD-L1 for PET imaging of programmed cell death ligand 1 (PD-L1) expression in orthotopic pancreatic tumor models [].

- Breast Cancer: this compound enabled the development of 177Lu-labeled anti-HER2 nanobodies for potential radioimmunotherapy of HER2-positive breast cancer [].

- Osteosarcoma: Studies investigated the efficacy of 177Lu-labeled anti-CD146 antibodies, using this compound for conjugation, in targeting osteosarcoma cells [].

Q7: What are the advantages of using this compound in the preparation of freeze-dried kits for radiolabeling?

A7: Freeze-dried kits containing this compound-conjugated biomolecules offer several advantages:

- Enhanced Stability: Lyophilization improves the long-term stability of the immunoconjugates, extending their shelf life [].

- Simplified Radiolabeling: The kits streamline the radiolabeling process, making it more efficient and accessible for clinical use [, ].

Q8: What are the challenges associated with using this compound for labeling with certain radiometals?

A8: While this compound is versatile, challenges can arise:

- Trace Metal Sensitivity: this compound's complexation with certain radiometals, like 90Y, can be sensitive to trace metal impurities [].

- Specific Activity Limitations: The use of this compound with some radiometals might result in radioimmunoconjugates with lower specific activity, impacting therapeutic efficacy [, ].

Q9: Are there alternative chelators being explored for radiopharmaceutical applications?

A10: Yes, research continues to explore alternative chelators with improved properties, such as faster complexation kinetics, higher stability, or enhanced metal selectivity. Some examples include macrocyclic chelators like NOTA and TETA, as well as acyclic chelators like DTPA and its derivatives [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B164216.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B164245.png)